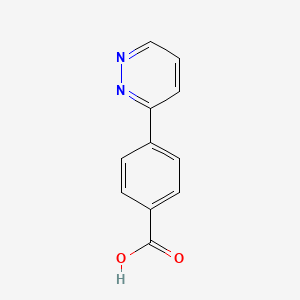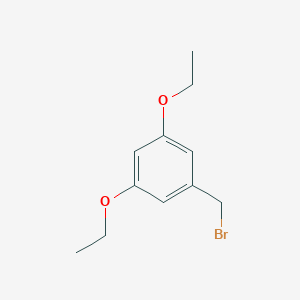
2-(4-Isocyanatofenil)furano
Descripción general
Descripción
2-(4-Isocyanatophenyl)furan is an organic compound with the molecular formula C11H7NO2. It is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a furan ring.
Aplicaciones Científicas De Investigación
2-(4-Isocyanatophenyl)furan has several scientific research applications:
Materials Science: Used in the synthesis of polymers and resins with unique properties.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis.
Agrochemicals: Utilized in the development of novel agrochemical compounds.
Mecanismo De Acción
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . In particular, 2-(4-Isocyanatophenyl)furan has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents.
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Furan-containing compounds are known to affect a wide range of biochemical pathways
Pharmacokinetics
The compound’s molecular formula is C11H7NO2 , and it has a topological polar surface area of 42.6 , which may influence its ADME properties
Result of Action
It has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents, suggesting that it may have effects at the molecular and cellular levels
Action Environment
The pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a remarkable increase in the use of biomass-derived furan platform chemicals
Análisis Bioquímico
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions and the specific biomolecules that 2-(4-Isocyanatophenyl)furan interacts with are yet to be identified.
Cellular Effects
Furan and its derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Furan is known to be metabolized by cytochrome P450 2E1 to form a chemically reactive α,β-unsaturated dialdehyde, which is considered the key toxic metabolite of furan . This metabolite can interact with tissue nucleophiles
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 2-(4-Isocyanatophenyl)furan in animal models. Furan has been studied in rats, and a dose of 0.03 mg/kg body weight was proposed as the no-observed-adverse-effect-level for hepatic toxicity .
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenyl)furan typically involves the reaction of 4-nitrophenylfuran with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to yield the desired isocyanate compound .
Industrial Production Methods
Industrial production of 2-(4-Isocyanatophenyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with phosgene .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isocyanatophenyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The furan ring can participate in Diels-Alder reactions with dienophiles to form cycloadducts.
Oxidation and Reduction Reactions: The phenyl ring and furan moiety can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Amines and Alcohols: For substitution reactions to form ureas and carbamates.
Dienophiles: For cycloaddition reactions involving the furan ring.
Oxidizing and Reducing Agents: For modifying the phenyl and furan rings.
Major Products Formed
Ureas and Carbamates: From substitution reactions with amines and alcohols.
Cycloadducts: From Diels-Alder reactions involving the furan ring.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Isocyanatophenyl)benzofuran: Similar structure but with a benzofuran ring instead of a furan ring.
2-(4-Isocyanatophenyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
Propiedades
IUPAC Name |
2-(4-isocyanatophenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c13-8-12-10-5-3-9(4-6-10)11-2-1-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIYROPEPGJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594483 | |
| Record name | 2-(4-Isocyanatophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-66-1 | |
| Record name | 2-(4-Isocyanatophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


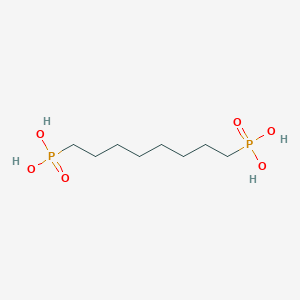
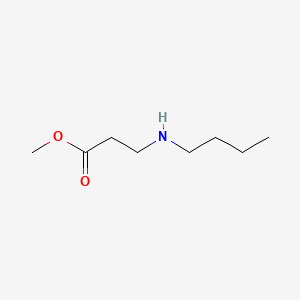





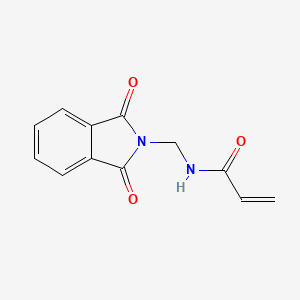

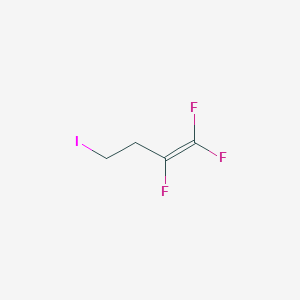
![trans-1'-(Methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B1627374.png)
![4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid](/img/structure/B1627375.png)
